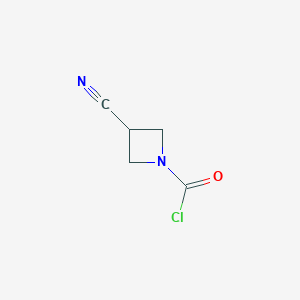
3-Cyanoazetidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyanoazetidine-1-carbonyl chloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Molecular Structure Analysis
While the specific molecular structure of 3-Cyanoazetidine-1-carbonyl chloride is not directly available, related compounds such as 1-(N-BOC)-3-cyanoazetidine have been analyzed . The carbon and oxygen in the carbonyl group are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .科学的研究の応用
Chemical Synthesis and Functionalization
Compounds similar to 3-Cyanoazetidine-1-carbonyl chloride are pivotal in the development of new synthetic methodologies. For instance, the selective carbon-carbon bond cleavage of cyclopropanols has been a significant area of interest. Cyclopropanols and related derivatives serve as unique synthons for constructing complex molecules through various reactivity modes, such as homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening, alongside methods like base-mediated ring-opening, metal-catalyzed C-C insertions and eliminations, and oxidative fragmentation (Tyler R McDonald et al., 2020).
Biomedical Research
In biomedical research, fluorescent redox probes like 5-cyano-2,3-ditolyl tetrazolium chloride (CTC) have been employed for directly visualizing actively respiring bacteria in environmental samples. This application underscores the role of cyano-containing compounds in developing diagnostic tools and advancing microbial studies (G. Rodriguez et al., 1992).
Antimicrobial and Cytotoxic Properties
Research into CO-releasing molecules (CORMs), such as Ru-carbonyl compounds (e.g., CORM-3 Ru(CO)3Cl(glycinate)), reveals their potential as novel antimicrobial drugs. These studies show the antimicrobial agent to be Ru(II), which binds tightly to thiols, rather than CO release being the primary mechanism of action, suggesting a need for a major reappraisal of the biological effects of CORMs (Hannah M. Southam et al., 2018).
Materials Science
In materials science, compounds like tetrazolyl triazolotriazine, synthesized through the treatment of amines with cyanogen derivatives, have emerged as insensitive high explosives with potential as replacements for traditional explosives. These materials offer advantages in terms of safety and stability, making them suitable for a range of applications (C. Snyder et al., 2017).
Heterocyclic Chemistry
Heterocyclic chemistry benefits from the synthesis of 3,3-dichloroazetidines, showcasing the utility of cyano and chloro functional groups in creating novel azetidine classes. These syntheses enable the exploration of new chemical spaces for pharmaceuticals and agrochemicals (W. Aelterman et al., 1998).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that azetidines, a class of compounds to which 3-cyanoazetidine-1-carbonyl chloride belongs, are frequently used building blocks in medicinal chemistry .
Mode of Action
Azetidines are known to undergo various reactions, including palladium-catalyzed cross-coupling with (hetero)aryl halides, suzuki couplings with arenes or alkenes, and minisci reactions with heteroarenes .
Biochemical Pathways
Azetidines are known to be involved in various biochemical pathways due to their reactivity and selectivity .
Result of Action
Azetidines are known to be valuable intermediates in synthesis and functionalization, suggesting they may have significant molecular and cellular effects .
Action Environment
The reactivity and selectivity of azetidines suggest that they may be influenced by various environmental factors .
特性
IUPAC Name |
3-cyanoazetidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5(9)8-2-4(1-7)3-8/h4H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSXFUFHXDNIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


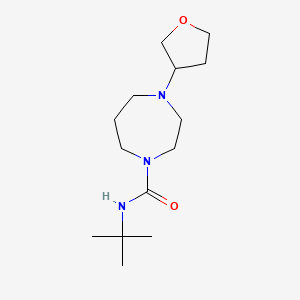
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2937011.png)

![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)
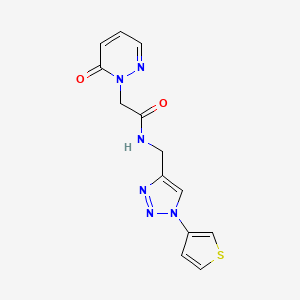
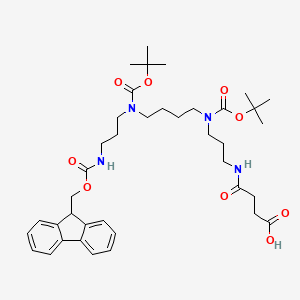
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2937019.png)
![N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B2937023.png)


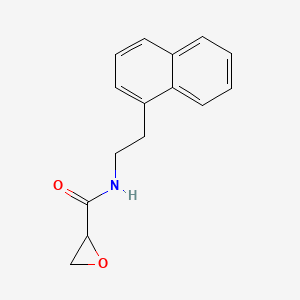
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2937029.png)
![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)